molecular formula C11H10BrClF3N3 B1304099 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 655235-50-0

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B1304099
M. Wt: 356.57 g/mol
InChI Key: PQVZXRPOMBXWBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Suzuki–Miyaura cross-coupling reaction has been used to synthesize C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction has been used in the synthesis of similar compounds . This reaction involves the use of aryl and heteroaryl boronic acids and requires a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]Pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in drug discovery, offering a versatile building block for developing drug-like candidates. This scaffold has shown a broad range of medicinal properties, including anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. The structure-activity relationship (SAR) studies surrounding pyrazolo[1,5-a]pyrimidines have garnered significant attention among medicinal chemists, leading to the derivation of many lead compounds for various disease targets. Despite the achievements, the literature suggests that there is substantial scope for medicinal chemists to further exploit this scaffold in developing potential drug candidates. The synthesis strategies and significant biological properties, along with SAR studies of pyrazolo[1,5-a]pyrimidine derivatives, have been comprehensively reviewed, marking an important contribution to the field (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]Pyrimidines

The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines, have been a focus of review. This work highlights the significance of regio-orientation in the formation of these compounds, addressing controversies and providing clarity on the subject. The review serves as a comprehensive guide on the regio-orientation of pyrazolo[1,5-a]pyrimidines, contributing valuable insights for researchers working with these heterocyclic compounds (Mohamed & Mahmoud, 2019).

Biological Significance and Optical Sensors

Pyrazolo[1,5-a]pyrimidine derivatives are not only significant in drug development but also play a crucial role as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. These derivatives have a range of biological and medicinal applications, showcasing their versatility beyond traditional pharmaceutical use (Jindal & Kaur, 2021).

properties

IUPAC Name

3-bromo-2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClF3N3/c1-10(2,3)8-7(12)9-17-5(11(14,15)16)4-6(13)19(9)18-8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVZXRPOMBXWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=CC(=NC2=C1Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381683
Record name 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

CAS RN

655235-50-0
Record name 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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